2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide
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Description
The compound “2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Molecular Structure Analysis
The compound contains a 1,2,4-oxadiazole ring and a benzamide group. The 1,2,4-oxadiazole ring is a heterocyclic compound, containing one oxygen atom and two nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group.Scientific Research Applications
Anticancer Potential
The compound's structure, related to oxadiazole derivatives, has been explored for anticancer properties. Research on various oxadiazole compounds has demonstrated moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These studies suggest potential pathways through which related compounds, including 2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide, might exhibit anticancer effects (Ravinaik et al., 2021; Salahuddin et al., 2014).
Antimycobacterial Activity
Compounds with a structure similar to this compound have shown promising antimycobacterial activity against Mycobacterium tuberculosis. This suggests the potential for developing new therapeutic agents against tuberculosis from this class of compounds (Nayak et al., 2016).
Antipathogenic Activity
Research on acylthioureas related to the oxadiazole moiety has demonstrated significant antipathogenic activity, particularly against biofilm-forming pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential application of similar compounds in developing anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Novel Synthetic Pathways and Chemical Transformations
Oxadiazole derivatives, including those similar to the target compound, have been explored for their synthetic utility and chemical transformations. Studies have detailed novel reactions, providing insights into the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and drug development (Tsuge et al., 1977; Hassan et al., 2005).
Properties
IUPAC Name |
2,5-dichloro-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-13-7-8-15(21)14(10-13)19(25)22-16-4-2-1-3-12(16)9-17-23-18(24-26-17)11-5-6-11/h1-4,7-8,10-11H,5-6,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMTWVOQNQDZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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